[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
Overview
Description
“[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1798713-22-0 . It has a molecular weight of 247.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(2,3-difluorophenyl)cyclopentyl)methanamine hydrochloride . The InChI code for this compound is 1S/C12H15F2N.ClH/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12;/h3-5H,1-2,6-8,15H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 247.72 .Scientific Research Applications
Synthesis and Characterization
Improved Industrial Synthesis of Antidepressants : A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, is presented, demonstrating a more advantageous process than previously reported. This study involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This might provide insights into the synthesis methods relevant to [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride (Krisztina Vukics et al., 2002).
Cyclopropenone Oximes Reaction with Isocyanates : This study details the preparation of cyclopropenone oxime hydrochlorides and their reactions with alkyl and aryl isocyanates, forming 1:2 addition products. This might be relevant for understanding the chemical behavior of related compounds (H. Yoshida et al., 1988).
Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides : Describes the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, which exhibit a broad spectrum of biological activity, indicating potential applications in biology or medicine (A. A. Aghekyan et al., 2013).
Catalytic and Complexation Studies
Cation-exchange Chromatography and Selective Complexation : Discusses large-scale syntheses of ethylidynetris(methanamine) and related compounds, demonstrating efficient isolation methods that could be applicable to the study of this compound (R. Geue et al., 1983).
Synthesis and Characterization of a Novel 1,3-Dithiolane Compound : This research involves the synthesis of a novel compound through condensation, which might provide insights into similar synthetic methods for this compound (Zhai Zhi-we, 2014).
Application in Drug Synthesis
- A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine : Presents a cleaner, simpler, and more efficient alternative for synthesizing sertraline imine, an intermediate in the synthesis of Zoloft, sertraline hydrochloride (Geraldine Patricia Taber et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
[1-(2,3-difluorophenyl)cyclopentyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12;/h3-5H,1-2,6-8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVOZHETVGJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C(=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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